molecular formula C7H6Cl2O B2501603 4,5-Dichloro-2-methylphenol CAS No. 52780-67-3

4,5-Dichloro-2-methylphenol

Cat. No. B2501603
CAS RN: 52780-67-3
M. Wt: 177.02
InChI Key: YPWZTDHXTALQBZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylphenol is a chlorinated derivative of phenol that contains two chlorine atoms and a methyl group attached to the benzene ring. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can be extrapolated to understand 4,5-Dichloro-2-methylphenol.

Synthesis Analysis

The synthesis of related chlorinated phenols and their derivatives often involves multi-step reactions, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-Dichlorophenoxy)phenol . Similarly, the synthesis of complex molecules like 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol involves condensation reactions in acidic media . These methods could potentially be adapted for the synthesis of 4,5-Dichloro-2-methylphenol.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal and molecular structure of chlorinated phenols, as demonstrated in the analysis of 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol . The molecular structure and spectroscopic properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR and UV-vis, and computational methods such as DFT calculations . These studies provide a foundation for understanding the molecular structure of 4,5-Dichloro-2-methylphenol.

Chemical Reactions Analysis

The reactivity of chlorinated phenols is highlighted by their participation in various chemical reactions. For instance, the nitration of chlorinated phenols can lead to the formation of cyclohex-3-enones . The chemical behavior of these compounds in different solvent media can also be studied to understand their tautomeric equilibria and intramolecular proton transfer processes . These insights are valuable for predicting the chemical reactions that 4,5-Dichloro-2-methylphenol may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenols can be characterized by techniques such as TG-DTA, DSC, GPC, and solubility tests . The electrical conductivities of synthesized monomers and polymers can be measured to assess their potential as electroactive materials . Additionally, the luminescent properties of these compounds can be investigated for potential applications in optoelectronics . These analyses are crucial for understanding the properties of 4,5-Dichloro-2-methylphenol.

Scientific Research Applications

Nitration and Synthesis Processes

  • Nitration of 4,5-Dichloro-2-methylphenol : Nitration of this compound results in gem-dinitrocyclohex-3-enone, which has further applications in synthesizing α-diketones (Hartshorn et al., 1982).
  • Synthesis of Disubstituted Dicyanobenzenes : 4,5-Dichloro-1,2-dicyanobenzene is prepared from 4,5-dichloro-1,2-benzenedicarboxylic acid and used in nucleophilic displacement reactions to produce various substituted compounds (Wöhrle et al., 1993).

Environmental Applications

  • Degradation in Anaerobic Conditions : Anaerobic degradation of similar chlorinated phenolic compounds in wastewater was studied, indicating the potential for environmental remediation applications (Sreekanth et al., 2009).
  • Determination in Water and Effluents : Techniques for determining phenolic compounds, including similar chlorinated phenols in water and industrial effluents, were developed, highlighting its relevance in environmental monitoring (Castillo et al., 1997).

Analytical Chemistry Applications

  • Sensor Development for Detection : The development of sensors for detecting related chlorinated phenolic compounds in environmental samples indicates its importance in analytical chemistry (Rahemi et al., 2015).
  • Electrochemical Detection : Studies on the electrochemical detection of similar chlorinated phenols suggest potential applications in environmental and industrial monitoring (Guijarro et al., 1991).

Photodegradation Studies

  • Phototransformation in Water : Research on the phototransformation of similar chlorinated phenols under different conditions reveals its significance in understanding environmental degradation processes (Vialaton et al., 1998).

Toxicology and Environmental Impact

  • Formation of Chlorinated Organics : Studies on the formation of chlorinated organics from antimicrobial agents involving similar phenolic compounds are crucial in assessing environmental and health risks (Rule et al., 2005).

Safety and Hazards

4,5-Dichloro-2-methylphenol can pose safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all sources of ignition should be removed .

Mechanism of Action

Target of Action

4,5-Dichloro-2-methylphenol is a type of chlorophenol, which are aromatic ring structures containing at least one chlorine atom and one hydroxyl group at the benzene rings . Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . They are used in the manufacture of dyes, drugs, pesticides, and other industrial products

Mode of Action

It’s known that chlorophenols can be degraded by bacteria, which use them as their sole carbon and energy sources . This suggests that the compound might interact with certain bacterial enzymes that facilitate its degradation.

Biochemical Pathways

The degradation of chlorophenols, including 4,5-Dichloro-2-methylphenol, involves several metabolic pathways in bacteria . For instance, CprA3 and CprA5 are enzymes that catalyze the dechlorination of highly chlorinated phenols . These enzymes are involved in the degradation of various chlorophenols .

Result of Action

It’s known that chlorophenols and their derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Chlorophenols, including 4,5-Dichloro-2-methylphenol, have been introduced into the environment via anthropogenic activities . The major sources of contamination are industrial wastes, pesticides, herbicides, and complex chlorinated hydrocarbons . People may be exposed to chlorophenols by eating or drinking substances that contain them or through skin contact

properties

IUPAC Name

4,5-dichloro-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWZTDHXTALQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-methylphenol

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